2-Ethoxy-2-methylpentan-1-amine

Description

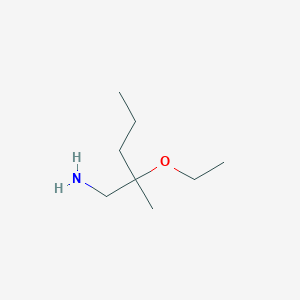

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

145.24 g/mol |

IUPAC Name |

2-ethoxy-2-methylpentan-1-amine |

InChI |

InChI=1S/C8H19NO/c1-4-6-8(3,7-9)10-5-2/h4-7,9H2,1-3H3 |

InChI Key |

BAKLKWUHHPQOTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CN)OCC |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 2 Ethoxy 2 Methylpentan 1 Amine

Reactivity of the Primary Amine Functional Group

The primary amine group (—NH₂) in 2-Ethoxy-2-methylpentan-1-amine is characterized by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile and a base. libretexts.org This reactivity is central to its participation in a variety of organic transformations.

Nucleophilicity in Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom allows the primary amine to act as a nucleophile, attacking electron-deficient centers. libretexts.org This is a fundamental characteristic of amines.

Alkylation: In alkylation reactions, the amine attacks an alkyl halide in a nucleophilic substitution reaction. ucalgary.ca The reaction with this compound would proceed via an S_N2 mechanism, where the amine displaces a halide from the alkyl halide. This initial reaction forms a secondary amine. However, the resulting secondary amine is also nucleophilic and can react further with the alkyl halide, leading to the formation of a tertiary amine and potentially a quaternary ammonium (B1175870) salt. libretexts.orgucalgary.ca This often results in a mixture of products, making direct alkylation a challenging method for synthesizing pure secondary amines. ucalgary.ca

Acylation: Primary amines readily react with acylating agents like acid chlorides and acid anhydrides in a process known as acylation. ncert.nic.in This nucleophilic acyl substitution reaction involves the amine attacking the electrophilic carbonyl carbon of the acylating agent. The result is the formation of a stable amide, with the replacement of a hydrogen atom on the amine with an acyl group. ncert.nic.in To drive the reaction to completion, a base stronger than the amine, such as pyridine, is often used to neutralize the HCl or carboxylic acid byproduct. ncert.nic.in

| Reaction Type | Reactant | Product Type | General Description |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | The amine acts as a nucleophile, displacing the halide. The reaction can proceed multiple times, leading to a mixture of products. libretexts.orgucalgary.ca |

| Acylation | Acid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Amide | A nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon, forming a stable C-N bond. ncert.nic.in |

Formation of Imines and Enamines

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.com This reaction is a nucleophilic addition to the carbonyl group and is typically catalyzed by a small amount of acid. organicchemistrytutor.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the transfer of a proton to form a carbinolamine intermediate. libretexts.orglibretexts.org The carbinolamine is then protonated, and a water molecule is eliminated to form an iminium ion, which is deprotonated to yield the final imine product (a compound with a C=N double bond). libretexts.orglibretexts.org

Conversely, secondary amines react with aldehydes and ketones to form enamines (compounds with a C=C bond adjacent to the nitrogen). organicchemistrytutor.com Since this compound is a primary amine, it will exclusively form imines upon reaction with aldehydes or ketones. libretexts.orgchemistrysteps.com

| Amine Type | Carbonyl Reactant | Product | Key Feature |

|---|---|---|---|

| Primary Amine (like this compound) | Aldehyde or Ketone | Imine | Formation of a carbon-nitrogen double bond (C=N). libretexts.orgorganicchemistrytutor.com |

| Secondary Amine | Aldehyde or Ketone | Enamine | Formation of a carbon-carbon double bond adjacent to the nitrogen atom. organicchemistrytutor.com |

Amide Formation

Amides can be synthesized from this compound through several established methods. The most common route is the acylation reaction with acid chlorides or anhydrides, as previously discussed. libretexts.orgfiveable.me

Another significant method involves the direct condensation of the amine with a carboxylic acid. nih.gov This reaction typically requires high temperatures and the removal of water, or the use of a coupling agent to activate the carboxylic acid. libretexts.orgnih.gov Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) can facilitate this transformation under milder conditions, forming a reactive intermediate that is then attacked by the amine. libretexts.orgnih.gov These methods are crucial in peptide synthesis and are widely applicable in organic chemistry. libretexts.org

| Method | Reactants | Conditions | Description |

|---|---|---|---|

| Acylation | Amine + Acid Chloride/Anhydride | Often with a non-nucleophilic base (e.g., pyridine). ncert.nic.in | A rapid and common method involving nucleophilic acyl substitution. libretexts.org |

| Direct Condensation | Amine + Carboxylic Acid | High heat or use of a coupling agent (e.g., DCC, TiCl₄). nih.gov | The carboxylic acid is activated to facilitate nucleophilic attack by the amine. nih.gov |

Reactivity of the Ether Functional Group

Ethers are known for their general lack of reactivity, which makes them excellent solvents for many organic reactions. libretexts.orgmasterorganicchemistry.com The C-O bond in an ether is strong, and there are no acidic protons, rendering it stable to most bases, oxidizing agents, and reducing agents. However, under specific and often harsh conditions, the ether group in this compound can undergo reactions.

Cleavage Reactions of Ethers

The most common reaction of ethers is the cleavage of the carbon-oxygen bond, which is typically achieved by heating with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction mechanism can be either S_N1 or S_N2, depending on the structure of the ether. masterorganicchemistry.comwikipedia.org

In the case of this compound, the ether oxygen is bonded to an ethyl group (primary) and a 2-methylpentan-2-yl group (tertiary). The presence of the tertiary alkyl group strongly favors an S_N1 pathway for cleavage. libretexts.orglibretexts.org The reaction proceeds as follows:

The ether oxygen is protonated by the strong acid, forming a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com

The protonated ether undergoes dissociation, where the more stable carbocation is formed. In this case, the tertiary carbocation (2-methylpentan-2-yl cation) is much more stable than the primary ethyl cation.

The halide ion (Br⁻ or I⁻) then attacks the tertiary carbocation to form a tertiary alkyl halide.

The other part of the molecule is released as ethanol (B145695).

Therefore, the acidic cleavage of this compound with HBr or HI would yield 2-bromo-2-methylpentane (B146041) (or 2-iodo-2-methylpentane) and ethanol, while the aminomethyl portion of the molecule would remain attached to the tertiary carbon initially, though further reactions are possible under these harsh conditions.

| Reagent | Mechanism | Predicted Products | Rationale |

|---|---|---|---|

| HBr or HI | S_N1 | 2-Bromo-2-methylpentane (or 2-Iodo-2-methylpentane) + Ethanol | The reaction proceeds via the formation of a stable tertiary carbocation intermediate. libretexts.orglibretexts.org |

Interplay Between Amine and Ether Functionalities

The proximity of the primary amine and the ethoxy group in this compound allows for significant intramolecular interactions that influence its reactivity. These interactions can facilitate cyclization reactions and affect the mechanism and rate of substitution reactions at the carbon atoms bearing these functional groups.

Intramolecular Cyclization Possibilities

The structure of this compound is conducive to intramolecular cyclization, where the nucleophilic amine group can attack the carbon atom of the ethoxy group, or a derivative thereof. A primary pathway for such a reaction is the formation of a six-membered heterocyclic ring, specifically a substituted 1,4-oxazine.

This type of cyclization is often acid-catalyzed. Protonation of the ether oxygen makes the ethoxy group a better leaving group (ethanol), facilitating the intramolecular nucleophilic attack by the amine. youtube.com The general scheme for such a cyclization would involve the formation of a cyclic oxonium ion intermediate, which then deprotonates to yield the stable oxazine (B8389632) product. The presence of a methyl group and a propyl group on the carbon bearing the ethoxy group would result in the formation of a substituted 3,4-dihydro-2H-1,4-oxazine. organic-chemistry.orgnih.govclockss.org

| Reaction Type | Reagents/Conditions | Potential Product | Notes |

| Acid-Catalyzed Intramolecular Cyclization | Strong acid (e.g., H₂SO₄), heat | Substituted 3,4-dihydro-2H-1,4-oxazine | The reaction proceeds via an Sɴ2-type mechanism where the amine acts as the internal nucleophile. The ether oxygen is protonated to create a good leaving group. |

This table presents a hypothetical reaction based on the known reactivity of similar β-amino ethers.

Neighboring Group Participation Effects

Neighboring group participation (NGP), or anchimeric assistance, is a well-documented phenomenon in organic chemistry where a nearby functional group with a lone pair of electrons influences the rate and stereochemistry of a substitution reaction. wikipedia.org In the case of a derivative of this compound, such as one where the amine is converted to a better leaving group (e.g., a tosylate or a halide), the ether oxygen can act as a neighboring group.

Similarly, if a reaction were to occur at the carbon bearing the ethoxy group, the primary amine could participate as a neighboring group, forming a strained three-membered aziridinium-like intermediate. youtube.com This participation would also lead to rate acceleration and retention of stereochemistry. youtube.com The IUPAC defines neighboring group participation as the interaction of a reaction center with a lone pair of electrons in an atom or the electrons in a sigma or pi bond within the same molecule. wikipedia.org

Oxidative and Reductive Transformations of this compound

The amine and ether functionalities of this compound can undergo separate oxidative and reductive transformations.

Oxidative Transformations:

The primary amine group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed. Mild oxidation may lead to the corresponding hydroxylamine (B1172632) or nitroso compound. More vigorous oxidation can convert the primary amine to a nitro group. The oxidation of amines is a key process in the metabolic pathways of many amine-containing compounds. nih.gov The presence of the ether linkage may influence the reaction, but the primary site of oxidation would likely be the more reactive amine group. The oxidation of aromatic amino acids has been shown to disrupt their normal function. nih.gov

The ether linkage is generally stable to many oxidizing agents. However, strong oxidizing agents under harsh conditions can lead to cleavage of the C-O bond.

| Reaction Type | Reagent | Potential Product(s) | Notes |

| Amine Oxidation | Mild oxidizing agent (e.g., H₂O₂) | 2-Ethoxy-1-hydroxyamino-2-methylpentane | The primary amine is oxidized to a hydroxylamine. |

| Amine Oxidation | Strong oxidizing agent (e.g., KMnO₄) | 2-Ethoxy-2-methyl-1-nitropentane | The primary amine is oxidized to a nitro group. |

| Ether Cleavage | Strong oxidizing agent, heat | Pentan-2-one, Acetaldehyde, and other degradation products | This would likely require harsh conditions and lead to fragmentation of the molecule. |

This table presents hypothetical reactions based on the general reactivity of amines and ethers.

Reductive Transformations:

The primary amine group is already in a reduced state and is not typically subject to further reduction. The ether linkage is also generally resistant to reduction under standard catalytic hydrogenation conditions. Cleavage of the C-O bond in ethers typically requires strong reducing agents or specific conditions, such as treatment with strong acids followed by a reducing agent.

However, if the amine were to be first oxidized to a nitro group, this group could then be readily reduced back to the primary amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal hydrides like lithium aluminum hydride (LiAlH₄). orgsyn.orgacs.orggoogle.comstackexchange.com

| Reaction Type | Starting Material | Reagents/Conditions | Product |

| Nitro Group Reduction | 2-Ethoxy-2-methyl-1-nitropentane | H₂, Pd/C or LiAlH₄ | This compound |

This table presents a hypothetical reaction based on the established reduction of nitro compounds.

Stereochemical Aspects in the Synthesis and Reactions of 2 Ethoxy 2 Methylpentan 1 Amine

Identification of Chiral Centers in the Compound

A chiral center is a carbon atom that is attached to four different groups, leading to the existence of non-superimposable mirror images known as enantiomers. In the case of 2-ethoxy-2-methylpentan-1-amine, the carbon atom at the second position of the pentane (B18724) chain is a chiral center.

To visualize this, let's examine the structure of this compound:

The C2 carbon is bonded to the following four distinct substituents:

An ethoxy group (-O-CH2-CH3)

A methyl group (-CH3)

An aminomethyl group (-CH2-NH2)

A propyl group (-CH2-CH2-CH3)

Due to the presence of this single chiral center, this compound can exist as a pair of enantiomers, designated as (R)-2-ethoxy-2-methylpentan-1-amine and (S)-2-ethoxy-2-methylpentan-1-amine. The synthesis of this compound without chiral control would result in a racemic mixture, containing equal amounts of both enantiomers.

Enantioselective Synthesis Strategies

The synthesis of a single enantiomer of a chiral compound is a significant goal in pharmaceutical and materials science. Several strategies can be employed to achieve the enantioselective synthesis of this compound.

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral amines. acs.org This approach typically involves the reduction of a prochiral imine or enamine using a chiral catalyst. For the synthesis of this compound, a potential precursor would be an appropriately substituted imine.

A plausible synthetic route could start from the corresponding ketone, 2-ethoxy-2-methylpentan-1-al. This aldehyde could be reacted with ammonia (B1221849) or a suitable nitrogen source to form the corresponding imine. The subsequent asymmetric hydrogenation of this imine, catalyzed by a chiral transition metal complex (e.g., based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands), would lead to the desired chiral amine. acs.orgnih.gov The choice of catalyst and reaction conditions would be crucial in achieving high enantioselectivity.

The general reaction scheme would be:

Ketone Precursor → Imine Formation → Asymmetric Hydrogenation → Chiral Amine

The development of catalysts for the asymmetric hydrogenation of challenging substrates like tetrasubstituted olefins and sterically hindered imines has been an active area of research, and these advancements could be applicable here.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a valuable tool in asymmetric synthesis. For the synthesis of this compound, an organocatalytic asymmetric amination of a suitable precursor could be envisioned.

One possible approach is the asymmetric Michael addition of an amine source to an α,β-unsaturated carbonyl compound, followed by further transformations. However, a more direct route would involve the asymmetric amination of a carbon-hydrogen bond. While challenging, recent advancements have shown the potential for such reactions.

A more feasible organocatalytic approach might involve the asymmetric functionalization of a related precursor. For instance, a chiral primary amine catalyst could be used to facilitate the enantioselective addition of a nucleophile to a molecule that can be later converted to the target amine.

The use of chiral auxiliaries is a well-established method for controlling stereochemistry in organic synthesis. osi.lv A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a prochiral ketone could be converted into a chiral enamine or imine using a chiral amine as the auxiliary. Diastereoselective alkylation or addition to this intermediate, followed by the removal of the auxiliary, would yield the enantiomerically enriched target amine. Evans' oxazolidinones and Ellman's sulfinamide are examples of effective chiral auxiliaries that could be adapted for such a synthesis. osi.lv

The general principle is as follows:

Prochiral Substrate + Chiral Auxiliary → Diastereomeric Intermediate → Diastereoselective Reaction → Removal of Auxiliary → Enantiomerically Enriched Product

Diastereoselective Transformations

If a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. In the context of this compound, if one enantiomer of this amine is used as a starting material, its reactions can proceed with diastereoselectivity.

For example, if the primary amine group of (R)-2-ethoxy-2-methylpentan-1-amine were to be used as a nucleophile in a reaction with a chiral electrophile, two diastereomeric products could be formed. The inherent chirality of the amine would influence the transition states of the reaction, potentially favoring the formation of one diastereomer over the other.

Such diastereoselective transformations are fundamental in the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals. The stereocenter in this compound could serve as a control element for subsequent stereoselective bond formations.

Racemization and Stereochemical Stability

The stereochemical stability of a chiral amine is its ability to resist racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. For many chiral amines, racemization can occur through pyramidal inversion at the nitrogen atom. libretexts.org In this process, the nitrogen atom and its three substituents rapidly invert their configuration through a planar transition state.

However, the nitrogen atom in this compound is not the chiral center. The chirality resides at a quaternary carbon atom. Therefore, pyramidal inversion of the nitrogen atom does not lead to racemization of the molecule.

Racemization of this compound would require the breaking and reforming of a bond at the C2 chiral center. This is a high-energy process and is unlikely to occur under normal conditions. Racemization of compounds with quaternary chiral centers is generally difficult and often requires harsh conditions or specific catalytic methods that proceed through a retro-Michael fragmentation or similar pathways. google.comgoogle.com Therefore, this compound is expected to be stereochemically stable under typical laboratory and storage conditions.

Derivatives and Analogues of 2 Ethoxy 2 Methylpentan 1 Amine

Synthesis of Structurally Related Alkoxyalkylamines

The synthesis of alkoxyalkylamines that are structurally related to 2-ethoxy-2-methylpentan-1-amine can be achieved through established organic chemistry methodologies. These methods allow for systematic variations in the carbon skeleton and the nature of the alkoxy group, providing access to a diverse library of compounds. A general and versatile approach involves the preparation of alkoxyalkylnitriles from the corresponding ketones, followed by reduction to the desired primary amines. chem-soc.si

Variation of Alkyl Chain Lengths (e.g., Pentane (B18724) vs. Butane (B89635), Heptane)

The length of the main alkyl chain can be varied to produce analogues with shorter (e.g., butane) or longer (e.g., heptane) backbones. This is typically accomplished by starting with the appropriate ketone precursor. For instance, to synthesize a butane analogue, one would start with a ketone bearing a butyl group, while a heptane (B126788) analogue would necessitate a ketone with a heptyl group. The general synthetic sequence involves the conversion of the ketone to an α-alkoxynitrile, which is then reduced to the corresponding primary amine. chem-soc.si

Table 1: Examples of Alkoxyalkylamine Analogues with Varied Alkyl Chains

| Starting Ketone | Alkyl Chain | Resulting Amine Analogue |

| 2-Butanone | Butane | 2-Ethoxy-2-methylbutan-1-amine |

| 2-Pentanone | Pentane | This compound |

| 2-Heptanone | Heptane | 2-Ethoxy-2-methylheptan-1-amine |

Modification of Alkoxy Group (e.g., Methoxy (B1213986) vs. Ethoxy)

The identity of the alkoxy group can be readily modified by using different alcohols during the formation of the α-alkoxynitrile intermediate. For example, employing methanol (B129727) instead of ethanol (B145695) in the reaction with the corresponding ketone and a cyanide source, such as trimethylsilyl (B98337) cyanide, will yield a methoxy derivative. chem-soc.si This allows for the synthesis of a series of analogues where the ethoxy group is replaced by methoxy, propoxy, or other alkoxy moieties. The choice of alcohol dictates the final alkoxy substituent on the α-carbon. chem-soc.si

Table 2: Examples of Alkoxyalkylamine Analogues with Modified Alkoxy Groups

| Starting Alcohol | Alkoxy Group | Resulting Amine Analogue |

| Methanol | Methoxy | 2-Methoxy-2-methylpentan-1-amine |

| Ethanol | Ethoxy | This compound |

| Propanol | Propoxy | 2-Propoxy-2-methylpentan-1-amine |

Substitution Patterns on the Carbon Skeleton (e.g., Methyl, Cyclopropyl (B3062369), Cyclobutyl)

The substitution on the carbon atom bearing the alkoxy and amine functionalities can also be altered. Instead of a methyl group, other alkyl or cycloalkyl groups can be introduced by selecting the appropriate starting ketone. For instance, using a ketone with a cyclopropyl or cyclobutyl group attached to the carbonyl carbon will lead to the corresponding cyclopropyl or cyclobutyl-substituted alkoxyalkylamines. chem-soc.si This synthetic flexibility allows for the exploration of a wide range of steric and electronic effects at this key position. nih.govrsc.orgchemrxiv.org

Table 3: Examples of Alkoxyalkylamine Analogues with Different Carbon Skeleton Substitutions

| Starting Ketone | α-Substituent | Resulting Amine Analogue |

| 1-Cyclopropylpropan-1-one | Cyclopropyl | 1-Cyclopropyl-1-ethoxypropan-2-amine |

| 1-Cyclobutylpropan-1-one | Cyclobutyl | 1-Cyclobutyl-1-ethoxypropan-2-amine |

Functionalization of the Amine Nitrogen

The primary amine group of this compound is a key site for further chemical modifications, allowing for the synthesis of a diverse array of derivatives, including secondary and tertiary amines, as well as amides, ureas, and carbamates. These transformations are typically high-yielding and can be achieved under a variety of reaction conditions.

Formation of Secondary and Tertiary Amines

Secondary and tertiary amines can be synthesized from this compound through several established methods. N-alkylation via nucleophilic substitution with alkyl halides is a common approach, though it can sometimes lead to over-alkylation. libretexts.org More controlled methods include reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent to form a secondary amine. libretexts.orgnih.gov This process can be repeated with a different carbonyl compound to yield a tertiary amine. Catalytic methods using ruthenium or iridium complexes for the N-alkylation of amines with alcohols also provide an efficient route to secondary and tertiary amines. organic-chemistry.org

Amides, Ureas, and Carbamates

The primary amine of this compound can be readily converted into a variety of functional groups, including amides, ureas, and carbamates.

Amides: Amide derivatives are typically synthesized by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride. hud.ac.uklibretexts.org The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. hud.ac.uk Alternatively, direct coupling of the amine with a carboxylic acid can be achieved using a coupling reagent. organic-chemistry.orgacs.org

Ureas: Symmetrical or unsymmetrical ureas can be prepared from this compound. A common method involves the reaction of the amine with an isocyanate. wikipedia.org Unsymmetrical ureas are formed when the isocyanate has a different substituent. wikipedia.orgorganic-chemistry.org Another approach is the reaction of the amine with phosgene (B1210022) or a phosgene equivalent, followed by reaction with another amine. wikipedia.orgrsc.org More environmentally friendly methods include the reaction of amines with potassium isocyanate in water. rsc.orgrsc.org

Carbamates: Carbamates can be synthesized by reacting this compound with a chloroformate, such as ethyl chloroformate, in the presence of a base. acs.orgnih.govorganic-chemistry.org Another method involves the reaction of the amine with a dialkyl carbonate. lincoln.ac.uk Three-component coupling reactions of an amine, carbon dioxide, and an alkyl halide also provide a direct route to carbamates. acs.orgnih.govorganic-chemistry.org

Functionalization of the Pentane Backbone

The strategic modification of the pentane backbone of this compound opens avenues to a diverse array of derivatives with potentially tailored properties. Functionalization can introduce new chemical handles, alter the steric and electronic environment, and create new stereogenic centers, thereby influencing the molecule's interactions and reactivity. Methodologies for such transformations, while not extensively documented for this compound itself, can be inferred from established synthetic protocols for structurally related amino ethers and alkanes.

Introduction of Additional Stereocenters

The introduction of new stereocenters onto the pentane backbone of this compound analogues is a key strategy for creating stereochemically complex molecules. These chiral derivatives are valuable in fields such as asymmetric synthesis and medicinal chemistry. While specific examples for this compound are not prevalent in the literature, general and diastereoselective methods for the functionalization of similar acyclic amines and amino alcohols provide a strong basis for potential synthetic routes.

One common approach involves the diastereoselective alkylation of chiral enamines or metallated amine derivatives. For instance, the enolate derived from a related N-protected amino ketone could be alkylated with various electrophiles, with the existing stereocenter directing the facial approach of the incoming group. This strategy has been successfully employed in the diastereoselective synthesis of highly functionalized β-substituted amino acids from oxazinanones, where an existing stereocenter controls the stereochemical outcome of alkylation at an adjacent position. monash.edu

Another powerful technique is the catalytic asymmetric amination of alkenes. For example, palladium-catalyzed allylic C-H amination can create new C-N bonds with high diastereoselectivity, leading to the formation of syn-1,2-amino alcohols from homoallylic N-tosyl carbamates. nih.gov This method could be adapted to introduce a hydroxyl group and a new stereocenter onto the pentane chain of a suitable unsaturated precursor of this compound.

Furthermore, biocatalytic methods offer a highly selective means of introducing chirality. Transaminases can be used for the asymmetric synthesis of β-branched α-amino acids through a dynamic kinetic resolution process, achieving high diastereo- and enantioselectivity. chemrxiv.org Such enzymatic approaches could potentially be applied to precursors of this compound to install additional chiral centers with high precision.

The table below summarizes representative diastereoselective reactions applicable to the synthesis of chiral amino compounds, which could be adapted for the functionalization of the pentane backbone of this compound analogues.

| Reaction Type | Chiral Precursor/Auxiliary | Reagents | Product Type | Diastereomeric Ratio (d.r.) |

| Alkylation | 1,3-Oxazinan-6-one | LDA, Alkyl Halide | β-Substituted Amino Acid | High |

| Allylic C-H Amination | Homoallylic N-Tosyl Carbamate | Pd(OAc)₂, Ligand | syn-1,2-Amino Alcohol | Up to 18:1 |

| Biocatalytic Transamination | β-Keto Ester | Transaminase, Amine Donor | β-Branched α-Amino Acid | High |

Table 1: Representative Diastereoselective Reactions for the Introduction of Stereocenters in Amino Compounds.

Cyclization Reactions Leading to Heterocyclic Derivatives

The pentane backbone of this compound and its functionalized analogues can serve as a scaffold for the synthesis of various heterocyclic derivatives, particularly substituted pyrrolidines and piperidines. These nitrogen-containing rings are prevalent motifs in pharmaceuticals and natural products. Intramolecular cyclization reactions, often proceeding via the formation of new carbon-nitrogen or carbon-carbon bonds, are the most direct routes to these cyclic structures.

One of the most common strategies involves the intramolecular nucleophilic substitution of a leaving group by the amine nitrogen. For example, by introducing a hydroxyl group on the pentane chain and converting it into a good leaving group (e.g., a tosylate or mesylate), subsequent intramolecular cyclization can yield substituted pyrrolidines or piperidines, depending on the position of the leaving group. This approach is widely used in the synthesis of N-heterocycles. organic-chemistry.org

Reductive amination of dicarbonyl compounds is another powerful method for constructing N-aryl-substituted pyrrolidines. nih.gov An analogous intramolecular reductive amination of a suitably functionalized derivative of this compound, for instance, one containing a ketone or aldehyde at the 5-position of the pentyl chain, could lead to the formation of a substituted piperidine (B6355638) ring.

Furthermore, radical cyclizations offer a modern approach to the synthesis of N-heterocycles. Intramolecular C-H amination of alkyl azides, for example, can lead to the formation of cyclic imines and tertiary amines. nih.gov This type of transformation could be envisioned for an azido-analogue of this compound to generate a piperidine derivative. Similarly, visible-light-mediated photocatalysis can facilitate the cyclization of alkyl radicals possessing pendant leaving groups with imines to furnish substituted pyrrolidines and piperidines. organic-chemistry.org

The following table outlines several cyclization strategies that could be employed to convert acyclic amino ethers, analogous to this compound, into heterocyclic derivatives.

| Cyclization Strategy | Acyclic Precursor | Key Reagents/Catalysts | Heterocyclic Product |

| Intramolecular Nucleophilic Substitution | Amino alcohol with a leaving group | Base | Pyrrolidine/Piperidine |

| Intramolecular Reductive Amination | Amino ketone/aldehyde | Reducing Agent (e.g., NaBH₃CN) | Piperidine |

| Radical C-H Amination | Alkyl Azide | Catalyst (e.g., Iron or light) | Cyclic Imine/Piperidine |

| Aza-Prins Cyclization | Amino alkene and Aldehyde | Lewis Acid (e.g., Fe(III) salt) | Tetrahydroazepine |

Table 2: Potential Cyclization Reactions for the Synthesis of Heterocyclic Derivatives from Acyclic Amino Ethers.

These examples, while not specific to this compound, illustrate the vast potential for converting its pentane backbone into a variety of complex and potentially valuable heterocyclic structures.

Theoretical and Computational Studies on 2 Ethoxy 2 Methylpentan 1 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its physical and chemical properties. Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed.

A typical study would involve optimizing the molecule's geometry to find its lowest energy structure. From this, key electronic parameters would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. Other calculated properties would include the molecular dipole moment, atomic charges (e.g., Mulliken or NBO charges) to identify electron-rich and electron-deficient sites, and the generation of an electrostatic potential map to visualize regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Electronic Structure Parameters (Illustrative) This table is for illustrative purposes only and does not represent real data for the compound.

| Parameter | Value | Computational Method | Basis Set |

|---|---|---|---|

| Total Energy | -n Hartrees | DFT (B3LYP) | 6-31G(d,p) |

| HOMO Energy | -n eV | DFT (B3LYP) | 6-31G(d,p) |

| LUMO Energy | +n eV | DFT (B3LYP) | 6-31G(d,p) |

| HOMO-LUMO Gap | n eV | DFT (B3LYP) | 6-31G(d,p) |

| Dipole Moment | n Debye | DFT (B3LYP) | 6-31G(d,p) |

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, 2-Ethoxy-2-methylpentan-1-amine can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. A systematic scan of the potential energy surface would be performed by rotating dihedral angles around key bonds (e.g., C-C, C-O, C-N bonds). The energy of each resulting conformation would be calculated, allowing for the construction of a potential energy landscape. This landscape reveals the low-energy valleys corresponding to stable conformers and the hills corresponding to transition states between them.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is invaluable for mapping the detailed pathway of a chemical reaction. For this compound, one could study its behavior as a base or a nucleophile. Researchers would model the interaction of the amine with a reactant, identifying the structures of the transition state(s) and any intermediates along the reaction coordinate. Calculating the activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility.

Predictive Modeling for Reactivity and Selectivity

Predictive models use electronic structure data to forecast how a molecule will behave in a reaction. For this compound, Fukui functions or local softness indices could be calculated to predict the most likely sites for electrophilic, nucleophilic, or radical attack. The nitrogen atom of the primary amine group, with its lone pair of electrons, would be an expected site of high nucleophilicity. These models can help predict the outcome of reactions and guide the design of new synthetic routes.

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanics is excellent for static structures, molecular dynamics (MD) simulations are used to study the motion of atoms over time. An MD simulation would treat the atoms as classical particles moving according to a force field (a set of equations describing the potential energy of the system). By simulating the molecule for nanoseconds or longer, researchers can observe its dynamic behavior, including conformational changes, flexibility, and interactions with solvent molecules. This provides a more realistic picture of the molecule's behavior in a liquid or solution phase than static calculations alone.

Applications of 2 Ethoxy 2 Methylpentan 1 Amine As a Building Block in Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

Chiral amines are invaluable intermediates in the synthesis of pharmaceuticals and natural products, as biological systems often exhibit stereospecific interactions. enamine.net The enantiopure forms of compounds like 2-Ethoxy-2-methylpentan-1-amine, possessing a quaternary stereocenter, can serve as crucial starting materials. The presence of both an amine and an ether functional group allows for orthogonal chemical modifications, making it a versatile scaffold.

The primary amine functionality can be readily transformed into a wide range of other functional groups or used as a handle for coupling with other molecules. For instance, it can undergo acylation to form amides, alkylation to secondary or tertiary amines, or participate in the formation of imines. amerigoscientific.com The ethoxy group, being relatively stable, can be carried through multiple synthetic steps, influencing the lipophilicity and conformational properties of the final molecule. The synthesis of complex, biologically active molecules often relies on the strategic incorporation of such chiral fragments to control the three-dimensional arrangement of atoms, which is critical for their function. nih.govnih.gov

Utilization in Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are powerful tools for generating molecular diversity. nih.gov The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govnih.gov

Primary amines are a key component in the Ugi reaction. beilstein-journals.org this compound, with its primary amine group, is a potential substrate for this reaction. The general mechanism involves the initial formation of an imine between the amine and the carbonyl compound. nih.gov This is followed by the addition of the isocyanide and the carboxylic acid to yield the final, highly functionalized product. The structural complexity of the resulting molecule can be rapidly increased by varying the other three components. While specific studies detailing the use of this compound in the Ugi reaction are not prevalent in publicly available literature, its structural features make it a suitable candidate for such transformations. The reaction is known to be compatible with a wide range of functional groups, and the steric hindrance around the amine in this compound could influence the reaction kinetics and the stereochemical outcome.

Table 1: Components of the Ugi Four-Component Reaction

| Component | Role | Example |

| Amine | Provides the nitrogen atom for the amide backbone. | This compound |

| Carbonyl Compound | Forms the initial imine with the amine. | Aldehydes, Ketones |

| Carboxylic Acid | Provides the acyl group. | Acetic Acid, Benzoic Acid |

| Isocyanide | Inserts a carbon atom into the backbone. | tert-Butyl isocyanide, Benzyl isocyanide |

Precursor for Advanced Synthetic Intermediates

The reactivity of the primary amine in this compound allows for its conversion into a variety of more complex synthetic intermediates. For example, diazotization of the amine can lead to the formation of a carbocation, which can then undergo substitution or elimination reactions to introduce new functional groups. Oxidation of the amine can yield nitro compounds or oximes.

Furthermore, the amine can be protected, allowing for selective reactions at other positions of the molecule. Following the desired transformations, the protecting group can be removed to regenerate the amine for further functionalization. This strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of intricate molecules with high precision. The ability to transform this compound into other valuable intermediates enhances its utility as a versatile building block.

Construction of Compound Libraries for Research Purposes

The generation of compound libraries is a critical aspect of drug discovery and materials science, allowing for the high-throughput screening of molecules for desired properties. Multicomponent reactions, such as the Ugi reaction, are particularly well-suited for this purpose due to their convergent nature and the ability to introduce diversity at multiple points. nih.gov

By systematically varying the aldehyde, carboxylic acid, and isocyanide components in an Ugi reaction with this compound, a large and diverse library of α-acylamino amides can be rapidly synthesized. Each member of the library would share the core scaffold provided by the amine but differ in the peripheral substituents. This structural diversity is essential for exploring the structure-activity relationships (SAR) of a particular class of compounds. The data generated from screening these libraries can provide valuable insights into the molecular features required for a specific biological activity or material property.

Integration into Retrosynthetic Strategies for Diverse Chemical Structures

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules. wikipedia.orgias.ac.in It involves mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." Chiral building blocks like this compound can serve as key starting points in a retrosynthetic plan. numberanalytics.com

Analytical and Spectroscopic Characterization Methodologies for 2 Ethoxy 2 Methylpentan 1 Amine

The comprehensive characterization of a novel chemical entity such as 2-Ethoxy-2-methylpentan-1-amine is fundamental to confirming its molecular structure, assessing its purity, and, given its chiral nature, quantifying the distribution of its enantiomers. This process relies on a suite of sophisticated analytical techniques, each providing unique and complementary information. The methodologies described herein are standard practices in modern organic chemistry for the rigorous analysis of such compounds.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of sterically hindered primary amines, particularly those with a fully substituted α-carbon like 2-Ethoxy-2-methylpentan-1-amine, remains a significant challenge in organic chemistry. nih.govresearchgate.net Traditional methods such as the direct alkylation of ammonia (B1221849) often result in overalkylation and are inefficient for hindered substrates. openstax.orglibretexts.org While methods like the Gabriel synthesis or reductive amination of a corresponding aldehyde offer more control, they can be multi-step and may require harsh conditions. libretexts.orgfiveable.meyoutube.com

Future research should focus on developing more direct and efficient synthetic routes. Promising areas include:

Photoredox Catalysis: This rapidly evolving field offers novel ways to form C-C and C-N bonds under mild conditions. Research could explore the coupling of readily available starting materials, such as O-benzoyl oximes with cyanoarenes, to generate the hindered primary amine core via radical intermediates. nih.govresearchgate.net A proposed pathway could involve the generation of a radical at the quaternary carbon followed by a cross-coupling event.

Electrochemical Synthesis: Electrochemical methods provide another avenue for accessing hindered amines by generating reactive radical intermediates under controlled conditions. nih.gov A potential strategy could involve the electrochemical cross-coupling of an α-amino radical precursor with a suitable nucleophile. nih.gov

Late-Stage C-H Amination: A highly ambitious but transformative goal would be the development of methods for the direct C-H amination of a 2-ethoxy-2-methylpentane (B8529803) precursor. This would represent the most atom-economical approach, though it requires overcoming significant challenges in regioselectivity and reactivity.

Development of Highly Enantioselective Catalytic Systems

The C2 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. For applications in pharmaceuticals or as chiral ligands, accessing the single, pure enantiomer is crucial. nih.govnih.gov Therefore, the development of highly enantioselective catalytic systems is a critical area for future research.

Key research avenues include:

Asymmetric Hydrogenation/Reductive Amination: The most direct approach to the chiral amine would be the asymmetric reduction of a precursor ketone or imine. Significant progress has been made in the asymmetric hydrogenation of imines using transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium. nih.govacs.orgresearchgate.net Future work should focus on designing and screening chiral ligands specifically tailored for the sterically demanding substrate leading to this compound.

Biocatalysis: Enzymes, particularly engineered transaminases and amine dehydrogenases, offer a green and highly selective alternative for chiral amine synthesis. nih.govrochester.edu Research into developing or engineering an enzyme capable of stereoselectively aminating 2-ethoxy-2-methylpentanal or a similar ketone precursor could provide a scalable and sustainable manufacturing route. nih.gov The use of whole-cell systems could further simplify the process. rochester.edu

Table 1: Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Specific Example/Class | Potential Precursor | Key Advantages |

| Transition Metal | Iridium complexes with chiral phosphine (B1218219) ligands (e.g., f-binaphane) nih.govacs.org | 2-Ethoxy-2-methylpentan-imine | High turnover numbers, broad substrate scope. |

| Biocatalyst | Engineered ω-Transaminase (ω-TA) nih.gov | 2-Ethoxy-2-methylpentan-2-one | High enantioselectivity, mild reaction conditions. |

| Biocatalyst | Engineered Amine Dehydrogenase (AmDH) nih.gov | 2-Ethoxy-2-methylpentanal | Uses ammonia directly, generates water as a byproduct. |

Investigation of Unexplored Reactivity Patterns

The steric hindrance around the primary amine in this compound is expected to significantly influence its reactivity compared to less hindered primary amines. This presents an opportunity to explore unique chemical transformations.

Future research should investigate:

C-N Cross-Coupling Reactions: While the palladium-catalyzed Buchwald-Hartwig amination is a powerful tool, coupling of sterically hindered primary amines remains a challenge. acs.org Investigating the reactivity of this compound with a variety of aryl and heteroaryl halides using newly designed ligands could lead to the synthesis of novel, sterically encumbered aniline (B41778) derivatives. acs.org These products could have applications as ligands or in materials science.

Formation of "Frustrated Lewis Pairs" (FLPs): The steric bulk of the amine could prevent the quenching of a Lewis acid, allowing for the formation of an FLP. These systems are known to activate small molecules like H₂, CO₂, and olefins. Research could explore the combination of this compound with bulky Lewis acids and study the reactivity of the resulting FLPs.

Unique Condensation Chemistry: The steric environment may lead to unusual outcomes in classical amine reactions, such as imine formation or Michael additions, potentially favoring mono-addition products or altering stereochemical outcomes.

Integration into Flow Chemistry and Automated Synthesis Platforms

For any new synthetic methodology to be truly useful, it must be scalable and safe. Flow chemistry offers significant advantages over traditional batch processing in this regard. nih.gov

Future efforts should be directed towards:

Continuous-Flow Synthesis: Adapting the optimal synthetic route for this compound to a continuous-flow process. nih.govthieme-connect.com This could involve generating and immediately using reactive intermediates, such as N-chloramines, thereby improving safety and efficiency. nih.gov A flow setup would be particularly advantageous for managing potentially exothermic or hazardous steps in the synthesis.

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (catalysts, ligands, solvents, temperature) for the synthesis and subsequent derivatization of the target amine. This high-throughput approach can accelerate the discovery of optimal conditions and the exploration of its reactivity.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, allowing for the in silico design and property prediction of novel molecules. arxiv.orgacs.orgnih.gov

Future research in this area should involve:

DFT Modeling of Reactivity: Using Density Functional Theory (DFT) to model reaction mechanisms and transition states for the synthesis and reactions of this compound. researchgate.net This can provide insights into the role of steric and electronic effects and guide the rational design of catalysts and reaction conditions.

Machine Learning for Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and biological properties of new derivatives. acs.orgnih.gov This could be used to design new amine-functionalized materials for applications like CO₂ capture, where properties such as binding strength and stability are critical. arxiv.orgnih.gov By systematically modifying the substituents on the pentane (B18724) backbone or the ethoxy group, libraries of virtual compounds can be screened for desired characteristics before their synthesis is attempted.

Table 2: Computationally Designed Derivatives and Potential Properties

| Derivative of this compound | Predicted Property/Application | Computational Method |

| Fluorinated analogues | Tuned basicity (pKa), enhanced metabolic stability | DFT calculations |

| Arylated derivatives (from C-N coupling) | Potential as chiral ligands for catalysis | Molecular docking, DFT |

| Silyl ether derivatives | Increased lipophilicity, precursors for further functionalization | QSPR models |

| Polymer-grafted derivatives | Solid sorbents for CO₂ capture | Machine Learning, DFT arxiv.org |

By pursuing these future research directions, the scientific community can overcome the synthetic hurdles associated with this compound and unlock its potential as a valuable building block in organic synthesis, materials science, and medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 2-Ethoxy-2-methylpentan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via reductive amination of the corresponding ketone (e.g., 2-ethoxy-2-methylpentanone) using ammonia or alkylamines in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN). Alternative routes include alkylation of primary amines with halogenated precursors under basic conditions (e.g., K2CO3 in DMF). Reaction temperature (0–60°C), solvent polarity, and stoichiometry of the reducing agent critically affect yield. For example, excess NaBH3CN may improve conversion but complicate purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve the ethoxy (–OCH2CH3) and methyl (–CH3) groups. The amine proton typically appears as a broad singlet (δ 1.2–2.5 ppm), while the ethoxy group shows splitting patterns near δ 3.3–3.7 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C8H19NO: 145.24 g/mol) and fragmentation patterns, such as loss of the ethoxy group (–46 Da) .

- Gas Chromatography (GC): Retention indices and spiking with authentic standards validate purity, especially when synthesizing enantiomers or derivatives .

Q. How does this compound behave under oxidative or acidic conditions?

Methodological Answer:

- Oxidation: Under strong oxidizing agents (e.g., KMnO4), the amine may form nitriles or imines. The ethoxy group is generally stable but can undergo cleavage under extreme conditions (e.g., HI at 100°C) .

- Acid-Base Reactions: The amine reacts with HCl to form a water-soluble hydrochloride salt, useful for purification. pKa values (predicted ~9–10) influence solubility and reactivity in aqueous media .

Advanced Research Questions

Q. What steric and electronic effects dominate the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The tertiary carbon adjacent to the amine group creates steric hindrance, reducing nucleophilicity compared to primary amines. However, the electron-donating ethoxy group (–OCH2CH3) enhances electron density at the nitrogen, promoting reactivity in SN2 reactions with alkyl halides. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing charge distribution and transition-state geometries .

Q. How can researchers assess the biological activity of this compound and its derivatives?

Methodological Answer:

- Receptor Binding Assays: Screen for interactions with G protein-coupled receptors (GPCRs) or monoamine transporters using radioligand displacement (e.g., [³H]serotonin for 5-HT receptors).

- Enzyme Inhibition Studies: Test inhibition of monoamine oxidase (MAO) or cytochrome P450 isoforms via fluorometric or colorimetric assays.

- In Vivo Models: Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent models, noting the compound’s logP (~1.5–2.0) for blood-brain barrier penetration predictions .

Q. How should researchers resolve contradictions in reported reaction outcomes or spectroscopic data?

Methodological Answer:

- Reproduce Conditions: Verify solvent purity, catalyst batch, and reaction atmosphere (e.g., inert gas vs. air). For example, trace moisture can deactivate NaBH3CN, altering reductive amination yields .

- Cross-Validate Spectra: Compare NMR data with structurally similar amines (e.g., 2-Methoxy-2-phenylbutan-1-amine) to identify shifts caused by substituents. Public databases like PubChem provide reference spectra .

- Collaborative Studies: Share samples with independent labs to confirm reproducibility, especially for enantiomeric mixtures requiring chiral chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.